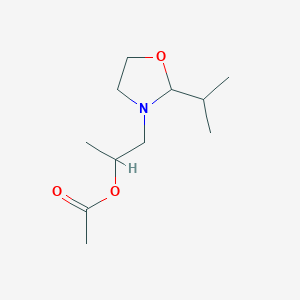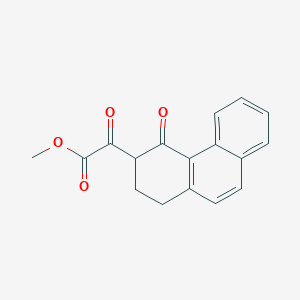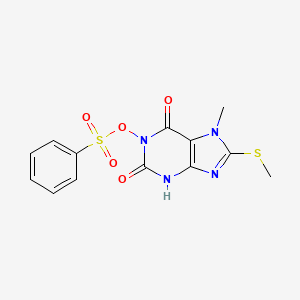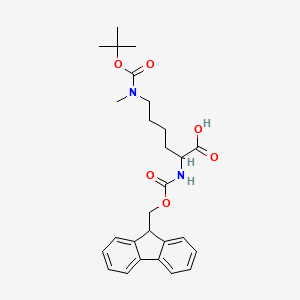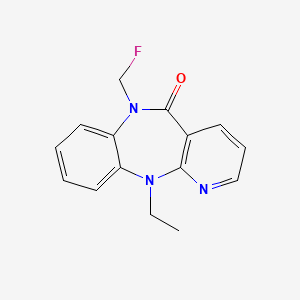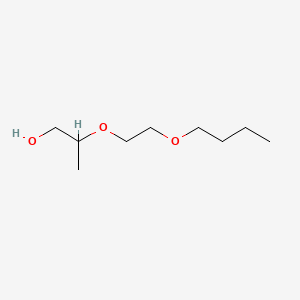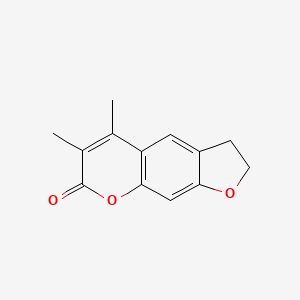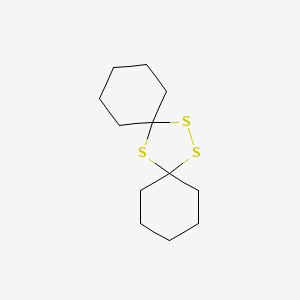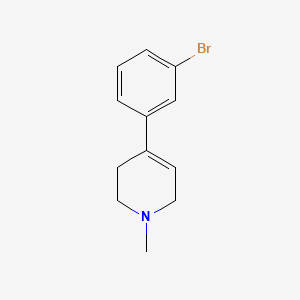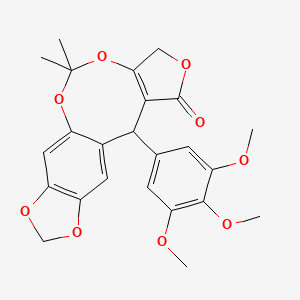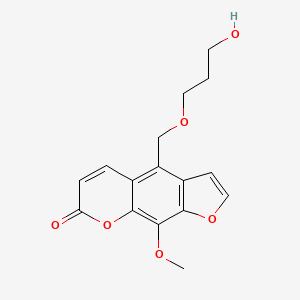
7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is a complex organic compound that belongs to the class of furobenzopyran derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
Formation of the furobenzopyran core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the hydroxypropoxy group: This step may involve nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions are efficient and reproducible on a larger scale.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to obtain the pure compound.
Análisis De Reacciones Químicas
Types of Reactions
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of “7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling pathways.
DNA/RNA: Intercalation or binding to nucleic acids to affect gene expression.
Comparación Con Compuestos Similares
Similar Compounds
7H-Furo(3,2-g)(1)benzopyran-7-one: The parent compound without the hydroxypropoxy and methoxy groups.
4-((3-hydroxypropoxy)methyl)-9-methoxy-7H-furo(3,2-g)(1)benzopyran: A similar compound with different substituents.
Uniqueness
“7H-Furo(3,2-g)(1)benzopyran-7-one, 4-((3-hydroxypropoxy)methyl)-9-methoxy-” is unique due to its specific substituents, which may confer distinct biological activities and chemical properties compared to similar compounds.
Propiedades
Número CAS |
86863-32-3 |
|---|---|
Fórmula molecular |
C16H16O6 |
Peso molecular |
304.29 g/mol |
Nombre IUPAC |
4-(3-hydroxypropoxymethyl)-9-methoxyfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H16O6/c1-19-16-14-11(5-8-21-14)12(9-20-7-2-6-17)10-3-4-13(18)22-15(10)16/h3-5,8,17H,2,6-7,9H2,1H3 |
Clave InChI |
WXBCYHPCXAOJGQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C2C(=C(C3=C1OC=C3)COCCCO)C=CC(=O)O2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


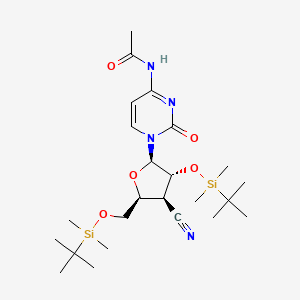
![1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-4-iodo-1H-pyrazole](/img/structure/B12807508.png)
